![molecular formula C15H18N2O2 B15305900 tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B15305900.png)
tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The cyclopropyl group is introduced via cyclopropanation reactions, typically using reagents like diazomethane or cyclopropylcarbinol .
Esterification:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups such as continuous flow reactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Formation of the Pyrrolo[2,3-b]pyridine Core:
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.
Biology:
Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.
Industry:
Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
- **tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
- **tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate .
- **tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate .
Uniqueness:
- The presence of the cyclopropyl group in tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may lack this structural feature .
Eigenschaften
Molekularformel |
C15H18N2O2 |
|---|---|
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
WEBQYEYSWNMNDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)

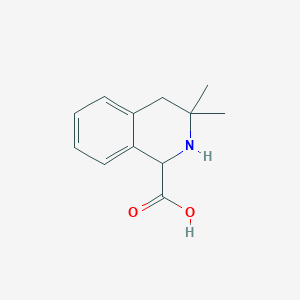
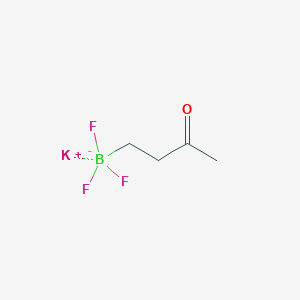
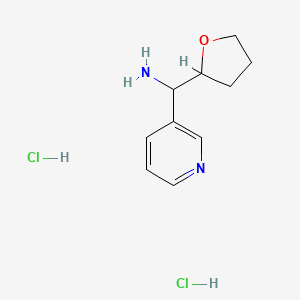
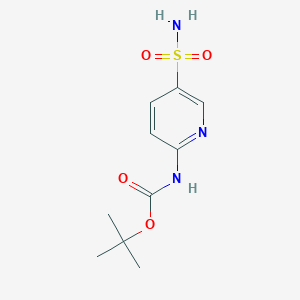
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
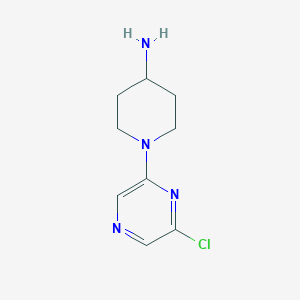
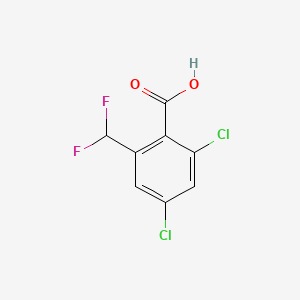
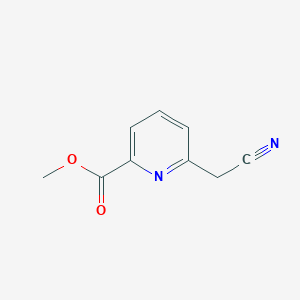

![methyl 6-hydroxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15305880.png)
![3-Benzyl-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B15305890.png)
![N-[4-(4-sulfamoylphenyl)phenyl]acetamide](/img/structure/B15305891.png)
